molecular formula C9H12O2 B14236510 6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one CAS No. 214260-06-7

6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one

Cat. No.: B14236510
CAS No.: 214260-06-7
M. Wt: 152.19 g/mol
InChI Key: OVKFQDKXNJEKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring fused with a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butenyl-substituted aldehyde with a dihydropyran derivative in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The final product is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl group is replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in carbon tetrachloride or alkylating agents in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one: Unique due to its specific structural features and reactivity.

    Carbonic acid, but-3-en-1-yl pentyl ester: Shares the butenyl group but differs in the ester functionality.

    Indole derivatives: Structurally different but may share some biological activities.

Uniqueness

This compound stands out due to its combination of a pyran ring and a butenyl side chain, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

214260-06-7

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

6-but-3-enyl-3,4-dihydropyran-2-one

InChI

InChI=1S/C9H12O2/c1-2-3-5-8-6-4-7-9(10)11-8/h2,6H,1,3-5,7H2

InChI Key

OVKFQDKXNJEKPP-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CCCC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.